molecular formula C8H6BrN B1271910 4-Bromo-3-methylbenzonitrile CAS No. 41963-20-6

4-Bromo-3-methylbenzonitrile

Cat. No. B1271910
M. Wt: 196.04 g/mol
InChI Key: SKXUZFJOLNNWIG-UHFFFAOYSA-N
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Patent
US08658698B2

Procedure details

To a solution of 4-bromo-3-methyl-benzonitrile (10.008 g, 51.05 mmol) (commercially available) in tetrahydrofuran (“THF”) (350 ml) was added n-butyl lithium (1.6M in THF) (35 ml, 56.16 mmol) at −78° C. The reaction mixture was stirred at −78° C. for 1 hour. Then carbon dioxide (24.933 g, 566.66 mmol) was added. The reaction mixture was allowed to warm to ambient temperature. The reaction mixture was quenched by addition of water (300 ml), and extracted with diethyl ether (3×300 ml). The phases were separated. The aqueous phase was acidified by addition of aqueous hydrochloric acid (concentrated) and extracted with chloroform (3×200 ml). The combined organic phases were concentrated and used without further purification.
Quantity
10.008 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
24.933 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[CH3:10].C([Li])CCC.[C:16](=[O:18])=[O:17]>O1CCCC1>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([C:16]([OH:18])=[O:17])=[C:3]([CH3:10])[CH:4]=1)#[N:7]

Inputs

Step One
Name
Quantity
10.008 g
Type
reactant
Smiles
BrC1=C(C=C(C#N)C=C1)C
Name
Quantity
35 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
24.933 g
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by addition of water (300 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×300 ml)
CUSTOM
Type
CUSTOM
Details
The phases were separated
ADDITION
Type
ADDITION
Details
The aqueous phase was acidified by addition of aqueous hydrochloric acid (concentrated)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×200 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases were concentrated
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(#N)C1=CC(=C(C(=O)O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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